molecular formula C10H12N2O B8752554 2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one

2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one

Cat. No.: B8752554
M. Wt: 176.21 g/mol
InChI Key: NNGSELPYQSZMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2,3,5,6-tetrahydro-1H-1,5-benzodiazocin-4-one

InChI

InChI=1S/C10H12N2O/c13-10-5-6-11-9-4-2-1-3-8(9)7-12-10/h1-4,11H,5-7H2,(H,12,13)

InChI Key

NNGSELPYQSZMCO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2CNC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 2-azetidinone (86 mg, 1.21 mmol), K3PO4 (430 mg, 2.03 mmol), evacuated, and backfilled with Ar. N,N′-Dimethylethylenediamine (11 μL, 0.103 mmol, 10 mol %), 2-iodobenzylamine (132 μL, 1.00 mmol), and toluene (1 mL) were added under Ar. The Schlenk tube was sealed and the reaction mixture was stirred at 100° C. for 22 h. The resulting suspension was allowed to reach room temperature, poured into a solution of 30% aq ammonia (1 mL) in water (20 mL), and extracted with 3×20 mL CH2Cl2. The combined organic layers were dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm, ethyl acetate-methanol 10:1, 15 mL fractions). Fractions 10–20 provided 144 mg of the desired product (82% yield) as a white solid.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Yield
82%

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